molecular formula C24H27N3 B15040824 4-(4-methylbenzyl)-N-[(E)-1-(2-naphthyl)ethylidene]-1-piperazinamine

4-(4-methylbenzyl)-N-[(E)-1-(2-naphthyl)ethylidene]-1-piperazinamine

Cat. No.: B15040824
M. Wt: 357.5 g/mol
InChI Key: DMMLDILUVGUVPG-LKUDQCMESA-N
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Description

The compound 4-(4-methylbenzyl)-N-[(E)-1-(2-naphthyl)ethylidene]-1-piperazinamine is a piperazine derivative featuring a 4-methylbenzyl group at the piperazine nitrogen and an (E)-configured imine linkage to a 2-naphthylethylidene moiety. This structure combines aromatic bulk (naphthyl) with a flexible piperazine core, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

Molecular Formula

C24H27N3

Molecular Weight

357.5 g/mol

IUPAC Name

(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-naphthalen-2-ylethanimine

InChI

InChI=1S/C24H27N3/c1-19-7-9-21(10-8-19)18-26-13-15-27(16-14-26)25-20(2)23-12-11-22-5-3-4-6-24(22)17-23/h3-12,17H,13-16,18H2,1-2H3/b25-20+

InChI Key

DMMLDILUVGUVPG-LKUDQCMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(\C)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzyl)-N-[(E)-1-(2-naphthyl)ethylidene]-1-piperazinamine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the 4-methylbenzyl group through nucleophilic substitution reactions. The 2-naphthyl ethylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzyl)-N-[(E)-1-(2-naphthyl)ethylidene]-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-methylbenzyl)-N-[(E)-1-(2-naphthyl)ethylidene]-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzyl)-N-[(E)-1-(2-naphthyl)ethylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Substituents on the imine group : The 2-naphthyl group in the target compound contrasts with phenyl, benzyloxy-phenyl, or ethoxy-phenyl groups in analogs (Table 1).
  • Piperazine substitutions : The 4-methylbenzyl group is conserved in many analogs, but others feature 1-naphthylmethyl, 4-chlorobenzyl, or 2-methoxyphenyl groups .
  • Stereochemistry : The (E)-configuration of the imine linkage is critical for maintaining planar geometry, as seen in analogs like N-benzylidene-4-(4-methylbenzyl)-1-piperazinamine and (E)-1-(2-methylphenyl)-N-[4-(4-methylbenzyl)piperazin-1-yl]methanimine .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID Reference
Target Compound C₂₄H₂₇N₃* ~357.5 4-Methylbenzyl, (E)-2-naphthylethylidene Not provided -
N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine C₁₉H₂₃N₃ 293.414 Benzylidene 4660919
(E)-1-[4-(Benzyloxy)phenyl]-N-[4-(4-methylbenzyl)-1-piperazinyl]methanimine C₂₆H₂₉N₃O 399.538 4-Benzyloxy-phenyl 7842071
N-(2-Chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine C₁₉H₂₁ClN₄O₂ 376.85 2-Chloro-5-nitrobenzylidene 5347969
4-(1-Naphthylmethyl)-N-[(E)-phenylmethylene]piperazin-1-amine C₂₂H₂₃N₃ 329.447 1-Naphthylmethyl 5261148

Physicochemical and Pharmacological Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity of the imine, which may influence reactivity or receptor binding .
  • Steric Effects : Bulkier substituents like naphthyl may hinder binding to flat enzymatic pockets but enhance interactions with aromatic residues in proteins .

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